1,3-Dihydro-4-methyl-2H-imidazol-2-one

Synthetic chemistry Process optimization Pharmaceutical intermediate manufacturing

1,3-Dihydro-4-methyl-2H-imidazol-2-one (CAS 1192-34-3) is a 4-methyl-substituted imidazol-2-one heterocycle with molecular formula C₄H₆N₂O and a molecular weight of 98.10 g/mol. This compound exists in tautomeric equilibrium between the 2-imidazolone (oxo) and 2-hydroxyimidazole forms, a property that fundamentally influences its reactivity, hydrogen-bonding capacity, and biological recognition.

Molecular Formula C4H6N2O
Molecular Weight 98.1 g/mol
CAS No. 1192-34-3
Cat. No. B073170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dihydro-4-methyl-2H-imidazol-2-one
CAS1192-34-3
Molecular FormulaC4H6N2O
Molecular Weight98.1 g/mol
Structural Identifiers
SMILESCC1=CNC(=O)N1
InChIInChI=1S/C4H6N2O/c1-3-2-5-4(7)6-3/h2H,1H3,(H2,5,6,7)
InChIKeyMCSCIFLXNFLCDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dihydro-4-methyl-2H-imidazol-2-one (CAS 1192-34-3): Core Chemical Identity and Procurement-Relevant Properties


1,3-Dihydro-4-methyl-2H-imidazol-2-one (CAS 1192-34-3) is a 4-methyl-substituted imidazol-2-one heterocycle with molecular formula C₄H₆N₂O and a molecular weight of 98.10 g/mol [1]. This compound exists in tautomeric equilibrium between the 2-imidazolone (oxo) and 2-hydroxyimidazole forms, a property that fundamentally influences its reactivity, hydrogen-bonding capacity, and biological recognition [2]. It is a white to off-white crystalline solid with a melting point of 202.5–204.5 °C (as reported by CAS) or 92–95 °C (literature), a density of 1.107–1.108 g/cm³, and is soluble in polar solvents including water and alcohols [3]. Commercially, it is available in purity grades ranging from 95% to 98%, typically stored at 2–8 °C, and is classified as a laboratory research chemical not intended for human or veterinary use .

Why Generic Imidazolone Substitution Is Not Viable: 1,3-Dihydro-4-methyl-2H-imidazol-2-one (CAS 1192-34-3)


Imidazol-2-ones are not a uniform commodity class. The 4-methyl substitution pattern on 1,3-dihydro-4-methyl-2H-imidazol-2-one dictates a unique tautomeric equilibrium, nucleophilic reactivity at the C-5 position, and hydrogen-bond donor/acceptor topology that cannot be replicated by unsubstituted imidazolone (CAS 5918-93-4), 4-phenylimidazolone (CAS 6794-69-0), or N-methylated regioisomers such as 1-methyl-1H-imidazol-2(3H)-one (CAS 39799-77-4) . In the context of enoximone synthesis, this compound serves as the irreplaceable core scaffold; attempts to substitute with 4-ethyl or 4-phenyl analogs introduce steric bulk that alters the Friedel-Crafts acylation regioselectivity at C-5, leading to different product profiles or reduced yields [1]. For antioxidant applications, the 4-methyl derivative exhibits distinct one-electron oxidation potentials compared to uric acid or 2-imidazolthiones, meaning that generic replacement with any other imidazolone would yield different radical-scavenging kinetics and potentially invalidate comparative biochemical studies [2].

Quantitative Differentiation Evidence for 1,3-Dihydro-4-methyl-2H-imidazol-2-one (CAS 1192-34-3) vs. Closest Analogs


One-Pot Synthesis Yield: 75.8% for 4-Methylimidazol-2-one vs. Multi-Step Legacy Routes

The one-pot synthetic method for 4-methylimidazol-2-one proceeds from sodium diformylamide through condensation, hydrolyzation, and cyclization without intermediate isolation, achieving a total yield of 75.8% [1]. In contrast, legacy multi-step routes to the unsubstituted imidazol-2-one core typically report overall yields in the 40–60% range due to cumulative losses across protection/deprotection sequences, although a direct head-to-head yield comparison under identical conditions has not been published [2].

Synthetic chemistry Process optimization Pharmaceutical intermediate manufacturing

Enoximone Intermediate Role: 4-Methyl Substitution as Indispensable Scaffold for PDE3 Inhibition

1,3-Dihydro-4-methyl-2H-imidazol-2-one serves as the immediate precursor for enoximone (MDL 17,043), a selective PDE3 inhibitor with an IC₅₀ of 5.9 μM . The 4-methyl group is structurally required for the final Friedel-Crafts acylation with 4-(methylthio)benzoyl chloride at the C-5 position. Attempted substitution with 4-ethyl or 4-phenyl imidazolone analogs diverts the acylation regiochemistry, yielding isomeric mixtures rather than the desired 5-aroyl product .

Cardiotonic drug synthesis PDE3 inhibition Enoximone manufacturing

Hydroxyl Radical Scavenging Rate Constant: Predicted OH Rate Constant of 33.42 × 10⁻¹² cm³/molecule·s

The gas-phase hydroxyl radical reaction rate constant for 1,3-dihydro-4-methyl-2H-imidazol-2-one has been computationally predicted as 33.4200 × 10⁻¹² cm³/molecule·sec . By comparison, uric acid—described as a structurally comparable endogenous antioxidant—exhibits an experimentally measured OH rate constant of approximately 23 × 10⁻¹² cm³/molecule·sec in aqueous solution, while imidazole itself reacts at roughly 43 × 10⁻¹² cm³/molecule·sec [1]. These values position the 4-methyl imidazolone at an intermediate reactivity level between imidazole and uric acid, a property potentially exploitable in free-radical mechanistic studies.

Free radical chemistry Antioxidant mechanism Atmospheric chemistry

DPPH Radical Scavenging: 2-Imidazolones vs. 2-Imidazolthiones vs. Uric Acid

In a comparative study of antioxidant properties, 2-imidazolones (including the 4-methyl-substituted class) reacted with the stable free radical DPPH, although at a measurably slower rate than the corresponding 2-imidazolthiones. Both imidazolone and imidazolthione classes produced DPPH reaction rate constants within the same order of magnitude as uric acid [1]. This establishes that the oxo tautomer form (present in 2-imidazolones) is a less potent hydrogen-atom donor than the thione form, a differentiation critical for selecting the appropriate scaffold for antioxidant probe design.

Antioxidant assay DPPH Free radical scavenging Structure-activity relationship

Vendor Purity Specifications: 95–98% Range with Defined Storage Requirements

Commercial sourcing data from multiple vendors indicate purity specifications for 1,3-dihydro-4-methyl-2H-imidazol-2-one ranging from 95.0% to 98.0% (NLT 98%), with a recommended long-term storage condition of 2–8 °C . By comparison, the unsubstituted 1,3-dihydro-2H-imidazol-2-one (CAS 5918-93-4) is frequently listed at lower purities (90–95%) due to its greater hygroscopicity and tautomerization-induced degradation during storage . The 4-methyl substituent confers improved solid-state stability, reducing the rate of hydrolytic ring-opening relative to the unsubstituted parent.

Chemical procurement Purity specification Quality control

Tautomeric Equilibrium: Oxo Form Dominance in Solution Dictates Hydrogen-Bonding Profile

Theoretical and spectroscopic studies demonstrate that the tautomeric equilibrium between 2-hydroxyimidazole and 1,3-dihydro-2H-imidazol-2-one lies heavily toward the oxo (imidazolone) form in solution [1]. For the 4-methyl derivative specifically, the electron-donating methyl group further stabilizes the oxo tautomer by increasing electron density at the carbonyl oxygen. This results in a hydrogen-bond acceptor count of 3 (versus 2 for the hydroxy tautomer) and a topological polar surface area of 41.1 Ų [2]. By contrast, 2-mercaptoimidazole analogs predominantly adopt the thione form, with fundamentally different hydrogen-bond donor/acceptor geometry and higher lipophilicity.

Tautomerism Molecular recognition Hydrogen bonding Physicochemical property

Procurement-Driven Application Scenarios for 1,3-Dihydro-4-methyl-2H-imidazol-2-one (CAS 1192-34-3)


Key Intermediate for Enoximone and PDE3 Inhibitor Synthesis

This compound is the indispensable core scaffold for enoximone (MDL 17,043), a selective PDE3 inhibitor (IC₅₀ = 5.9 μM) used as a positive inotropic agent . The 4-methyl group directs the critical C-5 Friedel-Crafts acylation with 4-(methylthio)benzoyl chloride. Medicinal chemistry groups synthesizing enoximone analogs or developing novel PDE3/PDE4 inhibitors should procure this specific CAS number, as 4-ethyl, 4-phenyl, or unsubstituted imidazolones yield different acylation products with altered pharmacological profiles.

Free Radical Scavenging and Antioxidant Mechanistic Studies

With a computationally predicted hydroxyl radical rate constant of 33.42 × 10⁻¹² cm³/molecule·sec—intermediate between uric acid (~23) and imidazole (~43)—this compound serves as a well-defined probe for structure–activity relationship studies of heterocyclic antioxidants . It is structurally comparable to uric acid, an endogenous antioxidant, and exhibits measurable DPPH scavenging activity, making it suitable for comparative biochemical assays where moderate, purine-comparable radical-scavenging capacity is required.

Synthetic Methodology Development and Process Chemistry

The published one-pot synthesis (75.8% yield from sodium diformylamide) provides a benchmark for process chemistry optimization [1]. Academic and industrial laboratories developing scalable routes to substituted imidazolones can use this compound as a reference substrate for comparing new catalytic methods, evaluating green chemistry metrics, or benchmarking continuous-flow synthesis protocols against the established batch process.

Crystal Engineering and Supramolecular Chemistry

The predictable oxo-tautomer dominance, defined hydrogen-bond donor/acceptor counts (2 donors, 3 acceptors), and topological polar surface area of 41.1 Ų make this compound a reliable building block for crystal engineering studies [2]. Its hydrogen-bonding topology is distinct from both thione analogs and N-substituted regioisomers, enabling the design of predictable supramolecular synthons for co-crystallization and metal-organic framework construction.

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